![molecular formula C16H13N3OS B2935841 N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide CAS No. 54167-91-8](/img/structure/B2935841.png)
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide
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Overview
Description
“N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular formula of “N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide” is C11H11N3OS . The structure of thiazole derivatives has been analyzed by 1H NMR, 13C NMR and Mass spectral analysis .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, such as N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide, have been found to exhibit significant antimicrobial activity . They have been tested against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Activity
Thiazole derivatives have also been associated with anticancer activity . For instance, tiazofurin, a thiazole derivative, is used in cancer treatment .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide could potentially be used in the development of new drugs for Alzheimer’s disease.
Antihypertensive Activity
Thiazole derivatives have demonstrated antihypertensive activity . This suggests that they could be used in the development of new drugs for the treatment of hypertension.
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . This suggests that N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide could potentially be used in the development of new antioxidant drugs.
Hepatoprotective Activity
Thiazole derivatives have shown hepatoprotective activities . This suggests that they could be used in the development of new drugs for the treatment of liver diseases.
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways, including those involved in inflammation and tumor growth .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects .
Future Directions
properties
IUPAC Name |
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-16-18-13(11-7-3-1-4-8-11)15(21-16)19-14(20)12-9-5-2-6-10-12/h1-10H,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGGJXXXZVXBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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